
3,5-Difluorobenzylzinc bromide
Descripción general
Descripción
3,5-Difluorobenzylzinc bromide is a useful research compound. Its molecular formula is C7H5BrF2Zn and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Health Effects of Brominated Compounds
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insights into the health effects of brominated compounds. These studies highlight the environmental concerns and potential risks associated with the use of brominated flame retardants, suggesting that human and wildlife exposure to brominated compounds, including potentially 3,5-Difluorobenzylzinc bromide, could increase with their use. Further research is needed to assess the health impacts of these chemicals due to limited current exposure data (Birnbaum, Staskal, & Diliberto, 2003).
Photosensitive Protecting Groups in Synthetic Chemistry
Photosensitive protecting groups, including compounds similar to this compound, are used in synthetic chemistry for their potential to be removed by light, providing a selective and non-invasive method to deprotect functional groups in complex molecules. The application of such groups, like 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, shows promise for future synthetic applications (Amit, Zehavi, & Patchornik, 1974).
Brominated Flame Retardants
The increasing application of novel brominated flame retardants (NBFRs) in consumer goods and their occurrence in indoor environments, including air and dust, call for more research on their environmental fate and toxicity. The review on NBFRs underscores the need for optimized analytical methods and further research on emission sources and potential leaching, which could be relevant for understanding the environmental impact of related compounds like this compound (Zuiderveen, Slootweg, & de Boer, 2020).
Mecanismo De Acción
Target of Action
3,5-Difluorobenzylzinc bromide is an organozinc compound . It is primarily used as a reagent in organic synthesis reactions . The primary targets of this compound are the reactive sites in organic molecules where it can participate in various reactions .
Mode of Action
The compound interacts with its targets through several types of reactions. It can participate in alkylation reactions at tertiary carbon centers, electrophilic substitution reactions, and reduction reactions . It is also commonly used in reactions that build carbon-carbon bonds, such as Cross-Coupling reactions and Suzuki-Miyaura reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific organic synthesis reaction in which it is used. In general, it can influence pathways that involve the formation or modification of carbon-carbon bonds .
Pharmacokinetics
Like other organozinc compounds, it is likely to have low bioavailability due to its reactivity and instability .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new organic compounds through the reactions it catalyzes . The exact products depend on the specific reaction conditions and the other reactants present .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. It should be stored in a dry place and avoid contact with water, acid, and oxygen . It has irritant and corrosive properties, and appropriate personal protective equipment (such as gloves, glasses, and lab coats) should be worn when handling it . If necessary, it should be used under ventilated conditions . When handling and disposing of it, local safety operating procedures should be followed .
Análisis Bioquímico
Biochemical Properties
3,5-Difluorobenzylzinc bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the zinc atom, which can form stable complexes with organic substrates. These interactions often involve the formation of organozinc intermediates, which can then undergo further reactions to yield the desired products .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. As an organozinc compound, it is likely to influence cell function by interacting with cellular proteins and enzymes. These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit or activate specific enzymes, leading to changes in metabolic flux and the production of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The zinc atom in the compound can coordinate with various functional groups in organic substrates, forming stable organozinc intermediates. These intermediates can then participate in further chemical reactions, such as nucleophilic addition or substitution, leading to the formation of new carbon-carbon bonds. Additionally, the compound may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is typically stored at low temperatures (2-8°C) to maintain its stability. Over time, the compound may degrade, leading to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies in in vitro or in vivo settings may reveal additional effects on cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. Threshold effects may also be observed, where a certain dosage level is required to achieve the desired biochemical reaction .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in the formation of organozinc intermediates, which can then undergo further reactions to produce various metabolites. These interactions can influence metabolic flux and the levels of specific metabolites in the cell. Additionally, the compound may interact with specific enzymes, modulating their activity and affecting overall metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution may also be affected by its chemical properties, such as solubility and stability in different cellular environments .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes. Alternatively, it may be transported to the nucleus, where it can influence gene expression and other nuclear functions .
Propiedades
IUPAC Name |
bromozinc(1+);1,3-difluoro-5-methanidylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYJRVTQJKGIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



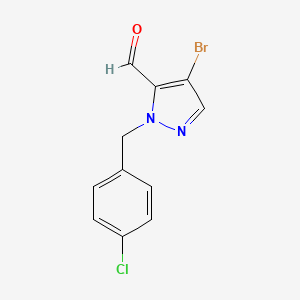
![2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3041434.png)
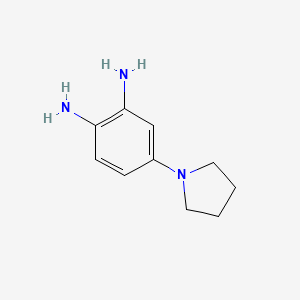

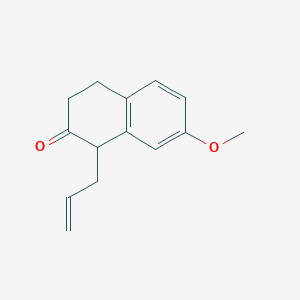


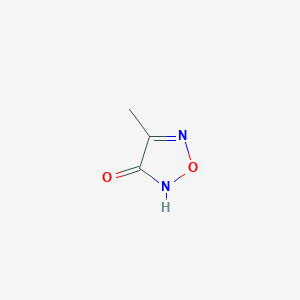
![N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B3041447.png)
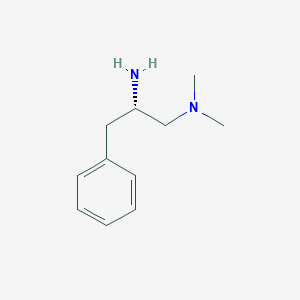
![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041452.png)
![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)

